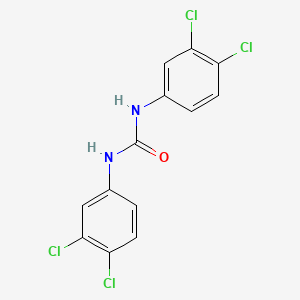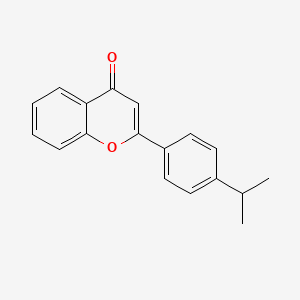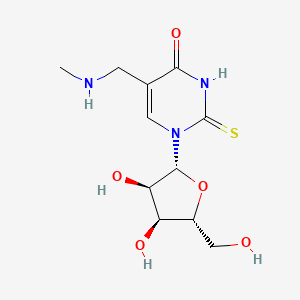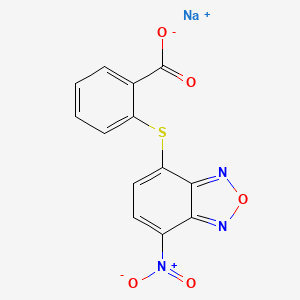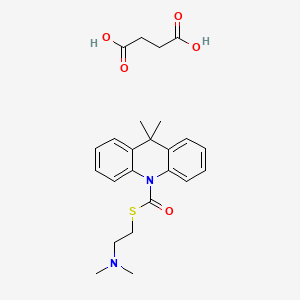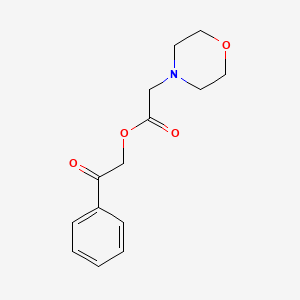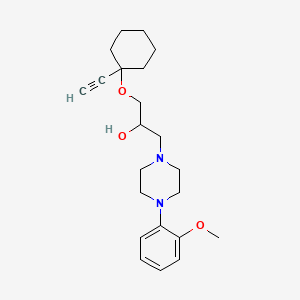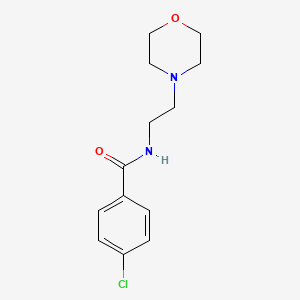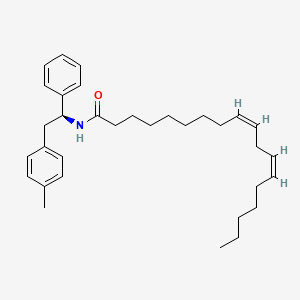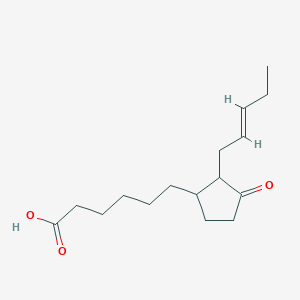
CID 22910890
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 22910890 is a compound with a complex structure that includes a cyclopentyl ring and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 22910890 typically involves the reduction of 12-oxo-phytodienoic acid (OPDA) by OPDA reductase 3 (OPR3). This process includes several steps:
Release of α-linolenic acid: from plastidial membrane lipids by lipases.
Oxygenation by 13-lipoxygenases: .
Dehydration-cyclization reaction: promoted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to generate 12-oxo-10,15(Z)-phytodienoic acid (OPDA).
Reduction of OPDA: to 8-(3-oxo-2-(pent-2-enyl)cyclopentyl)octanoic acid (OPC-8) by OPR3.
Three β-oxidation rounds: to generate 6-(3-oxo-2-(pent-2-enyl)cyclopentyl)hexanoic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CID 22910890 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxo derivatives, while reduction can yield hydroxyl derivatives.
Scientific Research Applications
CID 22910890 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in plant defense mechanisms and developmental processes.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 22910890 involves its interaction with specific molecular targets and pathways. For example, in plants, it is involved in the biosynthesis of jasmonoyl-isoleucine (JA-Ile), a phytohormone that regulates plant responses to stress and developmental processes . The compound acts as a precursor in the octadecanoid pathway, leading to the production of JA and its derivatives.
Comparison with Similar Compounds
Similar Compounds
12-oxo-phytodienoic acid (OPDA): A precursor in the biosynthesis of CID 22910890.
8-(3-oxo-2-(pent-2-enyl)cyclopentyl)octanoic acid (OPC-8): An intermediate in the biosynthesis pathway.
Jasmonoyl-isoleucine (JA-Ile): A derivative involved in plant stress responses and development.
Uniqueness
This compound is unique due to its specific structure and role in the biosynthesis of important phytohormones. Its ability to undergo various chemical reactions and its involvement in multiple biochemical pathways make it a valuable compound for scientific research.
Properties
CAS No. |
136845-17-5 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
6-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]hexanoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,13-14H,2,4,6-12H2,1H3,(H,18,19)/b5-3+ |
InChI Key |
WIJWBOWLVOOYFR-HWKANZROSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CCCCCC(=O)O |
Isomeric SMILES |
CC/C=C/CC1C(CCC1=O)CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OPC-4; OPC 4; OPC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


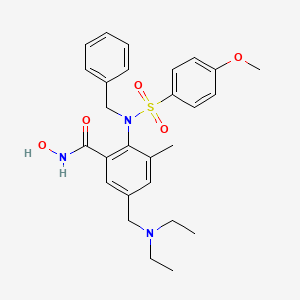
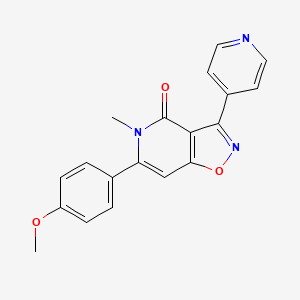
![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)
